Cas no 89942-67-6 ((2-Hydroxyphenyl)amino(oxo)acetic acid)

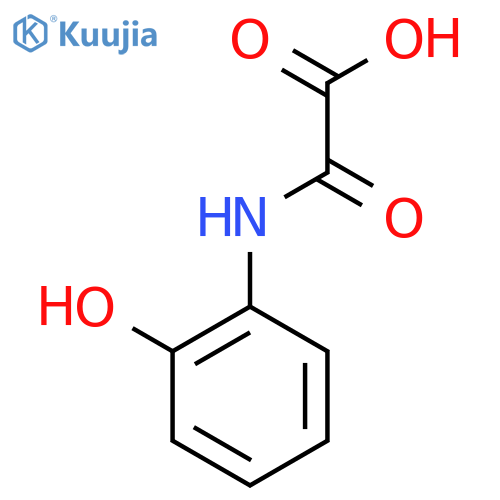

89942-67-6 structure

商品名:(2-Hydroxyphenyl)amino(oxo)acetic acid

(2-Hydroxyphenyl)amino(oxo)acetic acid 化学的及び物理的性質

名前と識別子

-

- [(2-hydroxyphenyl)amino](oxo)acetic acid

- 2-((2-Hydroxyphenyl)amino)-2-oxoacetic acid

- FCH1051763

- [(2-hydroxyphenyl)carbamoyl]formic acid

- acetic acid, [(2-hydroxyphenyl)amino]oxo-

- T3869

- G66324

- 89942-67-6

- MFCD15205424

- LS-05134

- ALBB-016503

- AKOS015959710

- 2-((2-Hydroxyphenyl)amino)-2-oxoaceticacid

- 2-(2-hydroxyanilino)-2-oxoacetic acid

- (2-Hydroxyphenyl)amino(oxo)acetic acid

-

- インチ: 1S/C8H7NO4/c10-6-4-2-1-3-5(6)9-7(11)8(12)13/h1-4,10H,(H,9,11)(H,12,13)

- InChIKey: OKUXQJXAGGTFTM-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC=CC=1NC(C(=O)O)=O

計算された属性

- せいみつぶんしりょう: 181.03750770g/mol

- どういたいしつりょう: 181.03750770g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.6

- 疎水性パラメータ計算基準値(XlogP): 0.7

(2-Hydroxyphenyl)amino(oxo)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H250070-500mg |

[(2-Hydroxyphenyl)amino](oxo)acetic acid |

89942-67-6 | 500mg |

$ 300.00 | 2022-06-04 | ||

| TRC | H250070-250mg |

[(2-Hydroxyphenyl)amino](oxo)acetic acid |

89942-67-6 | 250mg |

$ 185.00 | 2022-06-04 | ||

| 1PlusChem | 1P00J7RN-1g |

[(2-hydroxyphenyl)amino](oxo)acetic acid |

89942-67-6 | 97% | 1g |

$356.00 | 2024-04-20 | |

| A2B Chem LLC | AI95731-1g |

[(2-Hydroxyphenyl)amino](oxo)acetic acid |

89942-67-6 | 97% | 1g |

$285.00 | 2024-04-19 | |

| A2B Chem LLC | AI95731-250mg |

[(2-Hydroxyphenyl)amino](oxo)acetic acid |

89942-67-6 | 97% | 250mg |

$108.00 | 2024-04-19 | |

| TRC | H250070-1000mg |

[(2-Hydroxyphenyl)amino](oxo)acetic acid |

89942-67-6 | 1g |

$ 480.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1785923-500mg |

2-((2-Hydroxyphenyl)amino)-2-oxoacetic acid |

89942-67-6 | 98% | 500mg |

¥3165.00 | 2024-04-26 | |

| 1PlusChem | 1P00J7RN-250mg |

[(2-hydroxyphenyl)amino](oxo)acetic acid |

89942-67-6 | 97% | 250mg |

$134.00 | 2024-04-20 | |

| A2B Chem LLC | AI95731-100mg |

[(2-Hydroxyphenyl)amino](oxo)acetic acid |

89942-67-6 | 97% | 100mg |

$64.00 | 2024-04-19 | |

| 1PlusChem | 1P00J7RN-100mg |

[(2-hydroxyphenyl)amino](oxo)acetic acid |

89942-67-6 | 97% | 100mg |

$79.00 | 2024-04-20 |

(2-Hydroxyphenyl)amino(oxo)acetic acid 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

89942-67-6 ((2-Hydroxyphenyl)amino(oxo)acetic acid) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量